molecular formula C11H17N B1275569 1-(4-Propylphenyl)ethanamine CAS No. 91339-01-4

1-(4-Propylphenyl)ethanamine

Cat. No.: B1275569
CAS No.: 91339-01-4
M. Wt: 163.26 g/mol
InChI Key: JJHHWCQQAOZVKQ-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)ethanamine is an organic compound with the molecular formula C11H17N It is a derivative of phenethylamine, where the phenyl ring is substituted with a propyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)ethanamine can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride to form 4-propylacetophenone. This intermediate is then reduced to 4-propylphenylethanol, which is subsequently converted to this compound through reductive amination .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Propylbenzaldehyde or 4-Propylbenzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

1-(4-Propylphenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Phenethylamine: The parent compound, differing by the absence of the propyl group.

    4-Methylphenethylamine: Similar structure with a methyl group instead of a propyl group.

    4-Ethylphenethylamine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness: 1-(4-Propylphenyl)ethanamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct properties compared to its analogs .

Biological Activity

1-(4-Propylphenyl)ethanamine, also known as (1S)-1-(4-propylphenyl)ethanamine or (1R)-1-(4-propylphenyl)ethanamine, is an organic compound with the molecular formula C₁₁H₁₇N. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biological systems.

Chemical Structure and Properties

The structure of this compound features a propyl group attached to a phenyl ring, which is further connected to an ethanamine backbone. This configuration allows for various chemical reactivity patterns typical of amines and aromatic compounds.

Key Properties:

  • Molecular Formula: C₁₁H₁₇N
  • Molecular Weight: 175.26 g/mol
  • Functional Groups: Amine, Aromatic

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. Research indicates that similar compounds often interact with serotonin and dopamine receptors, suggesting that this compound may exhibit comparable effects. The exact mechanism involves modulation of receptor activity, which can lead to various physiological responses.

Pharmacological Effects

This compound has been studied for its potential effects in several areas:

  • Psychoactive Properties: Similar compounds have shown activity at serotonin and dopamine receptors, indicating potential psychoactive effects. This suggests that this compound could influence mood and behavior.
  • Antipsychotic Potential: Research on related compounds has indicated antipsychotic profiles in behavioral pharmacological models, suggesting that this compound might also possess similar properties. For instance, studies have demonstrated that substituents on the phenyl moiety significantly affect behavioral activity, which may be relevant for this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Interaction with Neurotransmitter Systems:
    • A study indicated that derivatives of phenethylamines interact with serotonin receptors, hinting at the potential for this compound to exhibit similar binding affinities .
  • Behavioral Pharmacology:
    • In animal models, compounds structurally related to this compound were tested for their ability to suppress self-stimulation behaviors in rats, a common measure for assessing antipsychotic efficacy .
  • Chemical Reactivity:
    • The compound undergoes various chemical reactions such as oxidation and reduction, which can lead to the formation of secondary or tertiary amines and other derivatives. This reactivity is crucial for its synthesis and potential modification for therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

CompoundStructure VariationNotable Activity
This compoundPropyl group on phenylPotential psychoactive effects
1-(4-Methylphenyl)ethanamineMethyl group on phenylSimilar receptor interactions
1-(4-Ethylphenyl)ethanamineEthyl group on phenylComparable biological activity

Properties

IUPAC Name

1-(4-propylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHWCQQAOZVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396543
Record name 1-(4-propylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91339-01-4
Record name 1-(4-propylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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